N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine
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Overview
Description
N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a chemical compound with the molecular formula C13H17F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a piperidine ring substituted with a methyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can lead to interactions with central nervous system receptors, potentially modulating neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[2-(trifluoromethyl)phenyl]piperidine
- N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-ol
- N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-one
Uniqueness
N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYGSAWSDUYGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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